molecular formula C15H15ClO2 B029915 3-Chlorobisphenol A CAS No. 74192-35-1

3-Chlorobisphenol A

Cat. No.: B029915
CAS No.: 74192-35-1
M. Wt: 262.73 g/mol
InChI Key: XLRAFMYRFQJARM-UHFFFAOYSA-N
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Description

3-Chlorobisphenol A: is a chlorinated derivative of bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins It is characterized by the presence of a chlorine atom substituted at the third position of the bisphenol A molecule

Biochemical Analysis

Biochemical Properties

3-Chlorobisphenol A is known to interact with hormone receptors, particularly estrogen receptors, affecting their normal function . The compound can bind to these receptors, leading to the disruption of normal hormonal signaling pathways .

Cellular Effects

In experimental applications, this compound is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes . For instance, Chlorobisphenol A activated kisspeptin/GPR54-GnRH neuroendocrine signals through ERα and GPER pathway in neuronal GT1-7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves altering the activity of estrogen receptors, which can have implications for various biological processes . In experimental applications, this compound is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes .

Temporal Effects in Laboratory Settings

It is known that the compound can interfere with gene expression related to hormone regulation, potentially over time .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Intermediates of glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, sulfur-containing amino acids metabolism were significantly changed after Bisphenol A exposure . This suggests that this compound, a derivative of Bisphenol A, may have similar effects.

Transport and Distribution

It is known that the compound can bind to estrogen receptors, which could influence its distribution within cells .

Subcellular Localization

It is known to interact with hormone receptors, which are typically located in the cell membrane, cytoplasm, and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobisphenol A is typically synthesized through the chlorination of bisphenol A. The reaction involves the introduction of chlorine atoms into the bisphenol A molecule under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent in the presence of oxygen. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of bisphenol A using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorobisphenol A has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Chlorobisphenol A
  • 2,6-Dichlorobisphenol A
  • 2,2’-Dichlorobisphenol A
  • 2,2’,6-Trichlorobisphenol A
  • 2,2’,6,6’-Tetrachlorobisphenol A

Comparison: 3-Chlorobisphenol A is unique due to the specific position of the chlorine atom on the bisphenol A molecule. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other chlorinated bisphenol A derivatives, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRAFMYRFQJARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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